N,3-diethylaniline hydrochloride
Description
Properties
CAS No. |
1781744-73-7 |
|---|---|
Molecular Formula |
C10H16ClN |
Molecular Weight |
185.69 g/mol |
IUPAC Name |
N,3-diethylaniline;hydrochloride |
InChI |
InChI=1S/C10H15N.ClH/c1-3-9-6-5-7-10(8-9)11-4-2;/h5-8,11H,3-4H2,1-2H3;1H |
InChI Key |
MUWPNWRUOAFVGO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC=C1)NCC.Cl |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways of N,3 Diethylaniline Hydrochloride
Advanced Strategies for N,3-Diethylaniline Hydrochloride Synthesis
The synthesis of this compound is a multi-step process that involves the precise introduction of ethyl groups onto the aniline (B41778) scaffold, followed by conversion to its hydrochloride salt.
Regioselective Alkylation Approaches in Aniline Derivatization
The formation of N,3-diethylaniline necessitates a carefully controlled two-step alkylation process. The initial step involves N-alkylation of aniline to produce N-ethylaniline. This is typically achieved through the nucleophilic substitution of an ethyl halide, such as ethyl bromide or ethyl chloride, in the presence of a base like sodium hydroxide.
Subsequent C-alkylation at the meta-position requires strategic manipulation of the directing effects of the substituents on the aniline ring. To achieve meta-alkylation, the amino group is protonated in an acidic medium, transforming it into a meta-directing -NH3+ group. A Friedel-Crafts alkylation using an ethyl halide and a Lewis acid catalyst like aluminum chloride (AlCl3) can then introduce the ethyl group at the 3-position. However, controlling the reaction conditions, particularly temperature, is crucial to favor the desired meta-product over the para-substituted isomer.
In gas-phase reactions, the site of alkylation on N-alkylanilines has been studied using tandem mass spectrometry. For instance, the ethylation of N-methylaniline and the methylation of N-ethylaniline predominantly result in N-alkylation. nih.gov In industrial settings, continuous processes involving packed bed reactors with solid catalysts are employed for both N-alkylation and C-alkylation steps to enhance efficiency and control.
Salt Formation Mechanisms and Optimization for Hydrochloride Derivatives
The conversion of the free base, N,3-diethylaniline, to its hydrochloride salt enhances its stability and solubility in polar solvents. This transformation is an acid-base reaction where the lone pair of electrons on the nitrogen atom of the tertiary amine accepts a proton from hydrochloric acid. youtube.comoxfordreference.com This results in the formation of a positively charged ammonium (B1175870) ion and a chloride anion, which associate to form the ionic salt. youtube.com
Optimization of this salt formation process involves several key parameters. The reaction is often carried out in an anhydrous solvent, such as diethyl ether or dioxane, to prevent the hydrolysis of the salt and to facilitate its precipitation. researchgate.net Introducing gaseous hydrogen chloride into a solution of the amine is a common method. researchgate.netgoogle.com Temperature control, often cooling the reaction mixture, can improve the yield and purity of the crystalline salt. researchgate.netechemi.com The choice of solvent is also critical; solvents in which the hydrochloride salt is poorly soluble are preferred to maximize precipitation. researchgate.net For tertiary amines, the formation of hydrochloride salts has been observed to shift their triboelectric properties towards a more negative charge. jst.go.jp
Purification and Isolation Techniques for High-Purity this compound
Achieving high-purity this compound requires effective purification to remove unreacted starting materials, byproducts, and inorganic salts. Recrystallization is a primary technique used for this purpose. google.com This involves dissolving the crude salt in a suitable solvent or solvent mixture (e.g., ethanol/water) at an elevated temperature and then allowing it to cool, causing the purified salt to crystallize out while impurities remain in the solution.
Other purification methods include washing the crude salt with a solvent in which the desired product is insoluble but the impurities are soluble. researchgate.net For instance, washing with a non-polar solvent like diethyl ether can remove organic impurities. researchgate.net In cases where inorganic salts are present, such as sodium chloride from an aqueous HCl addition, techniques like extraction or the use of a different salt formation protocol (e.g., using anhydrous HCl gas) are necessary. echemi.com The purity of the final product is often verified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and elemental analysis.
Chemical Transformations and Reactivity Profiling
This compound, and its free base form, can undergo a variety of chemical reactions, including oxidation and reduction, leading to a range of derivatives.
Oxidation Pathways and Product Characterization
The oxidation of N,N-dialkylanilines can proceed through several pathways, depending on the oxidizing agent and reaction conditions. Oxidation can lead to the formation of nitroso or nitro derivatives. For instance, the oxidation of N,N-dimethylaniline with benzoyl peroxide has been shown to be a complex reaction that can yield a variety of products, including a Würster salt of tetramethylbenzidine. cdnsciencepub.com The reaction is believed to proceed through an initial polar formation of a quaternary hydroxylamine (B1172632) derivative which then decomposes. cdnsciencepub.com
Oxidation can also occur at the N-alkyl groups. The oxidation of N,N-diethylaniline with manganese dioxide can produce N-formanilide, while oxidation with chromic acid can lead to decomposition, yielding acetic acid and ammonia. bdmaee.net With hydrogen peroxide, N,N-diethylaniline can be oxidized to its corresponding N-oxide. bdmaee.net The anodic oxidation of N,N-dimethylaniline has also been studied, showing complex reaction pathways. acs.orgacs.org
Reduction Reactions and Resulting Amine and Cycloalkane Derivatives
The reduction of N,3-diethylaniline can convert it back to the corresponding amine. Catalytic hydrogenation is a common method for the reduction of aromatic rings. While specific studies on the reduction of N,3-diethylaniline to cycloalkane derivatives are not prevalent in the provided search results, the general principles of aromatic amine reduction suggest that under forcing conditions with catalysts like rhodium or ruthenium, the benzene (B151609) ring could be reduced to a cyclohexane (B81311) ring, yielding N,N-diethylcyclohexylamine derivatives.
The complex of diethylaniline with borane (B79455) (DEANB) is utilized as a reducing agent in organic synthesis, highlighting the interaction of the amine with reducing agents. wikipedia.org The reduction of related dicarbonyl compounds in the presence of diethylaniline has also been investigated in the context of the Leuckart-Wallach reaction. researchgate.net
Electrophilic Aromatic Substitution Reactions on the N,3-Diethylaniline Moiety
The reactivity of the N,3-diethylaniline moiety in electrophilic aromatic substitution (EAS) is fundamentally dictated by the nature of the substituents on the aniline ring. In its hydrochloride salt form, the nitrogen atom is protonated, forming a diethylammonium (B1227033) group (-NH(C₂H₅)₂⁺). This transformation is crucial as it significantly alters the electronic properties of the substituent and, consequently, its directing influence on incoming electrophiles.
Unlike the free amine (-N(C₂H₅)₂), which is a powerful activating group and directs incoming electrophiles to the ortho and para positions, the protonated diethylammonium group is strongly deactivating due to its positive charge, which withdraws electron density from the aromatic ring through an inductive effect. byjus.com This deactivation makes electrophilic substitution reactions more difficult to achieve compared to the free base.
Furthermore, the -NH(C₂H₅)₂⁺ group acts as a meta-director. Therefore, electrophiles will preferentially attack the positions meta to the ammonium substituent. In the case of this compound, the parent molecule already has an ethyl group at the 3-position. The directing effects of the two substituents must be considered:
The -NH(C₂H₅)₂⁺ group at position 1 directs incoming electrophiles to positions 2, 4, and 6 (which are meta to it).
The -C₂H₅ group at position 3 is a weak activating group and is ortho, para-directing. It directs incoming electrophiles to positions 2, 4, and 6.
Both groups, therefore, direct incoming electrophiles to the same positions (2, 4, and 6). The final regiochemical outcome of a substitution reaction would depend on the specific reaction conditions and the steric hindrance posed by the existing ethyl groups. Position 4 is sterically the most accessible, followed by position 6, while position 2 is the most sterically hindered, being flanked by both the diethylammonium and ethyl groups.
| Substituent on Benzene Ring | Position | Electronic Effect | Directing Influence |
| -NH(C₂H₅)₂⁺ | 1 | -I (Inductive Withdrawal), Deactivating | Meta (to positions 2, 4, 6) |
| -C₂H₅ | 3 | +I (Inductive Donation), Weakly Activating | Ortho, Para (to positions 2, 4, 6) |
Mechanistic Investigations of this compound Reactivity
Mechanistic studies on N,3-diethylaniline and its derivatives often focus on the behavior of its radical cation, a key reactive intermediate formed during oxidation. The reactivity of this species can be investigated through various techniques, including stopped-flow spectroscopy and cyclic voltammetry. acs.orgnih.gov
One of the well-documented reaction pathways for dialkylaniline radical cations is N-dealkylation. For the closely related N,N-dimethylanilines, detailed mechanistic studies have shown that oxidative N-demethylation can proceed through an electron transfer-proton transfer (ET-PT) mechanism. researchgate.net In this pathway, the aniline first undergoes a one-electron oxidation to form the cation radical. This is followed by a rate-determining proton transfer from one of the N-alkyl groups to a suitable base. The resulting α-aminoalkyl radical is then further oxidized to an iminium cation, which hydrolyzes to yield the dealkylated amine and an aldehyde. researchgate.net
Kinetic isotope effect (KIE) studies are a powerful tool for elucidating such mechanisms. For instance, comparing the reaction rates of N,N-dimethylaniline with its deuterated analogue (ArN(CD₃)₂) can reveal whether the C-H bond cleavage is part of the rate-determining step. researchgate.netacs.org A significant kH/kD value implicates proton transfer as the rate-limiting step. acs.org
Another reaction pathway observed for dialkylaniline radical cations is dimerization to form tetraalkylbenzidines, especially in the absence of strong nucleophiles. acs.orgnih.gov However, in the presence of nucleophiles such as halide ions (Cl⁻, Br⁻), the radical cation can undergo nucleophilic aromatic substitution, typically at the para-position, to yield substituted dialkylanilines. acs.orgnih.gov The mechanism for this substitution is proposed to involve the attack of the nucleophile on the radical cation, followed by a second electron transfer and deprotonation. acs.org
Proton-Transfer Reactions Involving this compound Cation Radicals
The cation radical of N,3-diethylaniline, formed via one-electron oxidation, is a significantly more acidic species than its parent neutral molecule. This enhanced acidity, often referred to as kinetic acidity, drives rapid proton-transfer reactions to various bases. Studies on the analogous N,N-dimethylaniline (DMA) cation radicals provide quantitative insights into these processes. acs.org
The reaction kinetics of DMA cation radicals with bases like acetate (B1210297) ion and pyridine (B92270) in acetonitrile (B52724) have been measured. These reactions are typically very fast, with second-order rate constants indicating highly efficient proton transfer. acs.org For example, the rate constants for the reaction with acetate ion are significantly higher than those with the weaker base pyridine, by as much as a factor of 10⁶. acs.org
The activation parameters for these reactions reveal further mechanistic details. The reaction of DMA cation radicals with acetate is characterized by a high enthalpy of activation (ΔH‡) and a large, positive entropy of activation (ΔS‡). In contrast, the reaction with pyridine shows a lower ΔH‡ and a large, negative ΔS‡. These differences are attributed to the position of the pre-equilibrium between the base and the cation radical. A large equilibrium constant is expected for the reversible ion combination between the strongly basic acetate ion and the cation radical, which is not the case for the weaker base pyridine. acs.org Isotope effect studies (kH/kD) confirm that proton transfer is the rate-determining step in these reactions. acs.org
The table below, based on data for substituted N,N-dimethylaniline cation radicals reacting with acetate ion, illustrates the kinetic parameters involved. Similar trends would be expected for the N,3-diethylaniline cation radical.
| Substituent (X) on DMA Cation Radical | k₂ (M⁻¹s⁻¹) | ΔH‡ (kcal/mol) | ΔS‡ (eu) | kH/kD |
| p-OCH₃ | 3.2 x 10⁶ | 20.3 | 35 | 9.9 |
| p-CH₃ | 1.1 x 10⁷ | 20.0 | 37 | 11.2 |
| p-H | 2.5 x 10⁸ | 20.5 | 53 | 11.0 |
| p-Cl | 2.0 x 10⁹ | - | - | 12.0 |
| p-NO₂ | 3.0 x 10⁹ | - | - | 13.0 |
| Data derived from studies on N,N-dimethylaniline cation radicals in acetonitrile at 298 K. Source: Parker, V. D.; Tilset, M. J. Am. Chem. Soc. 1991, 113 (23), 8778–8781. acs.org |
Applications in Advanced Chemical Synthesis and Materials Science
N,3-Diethylaniline Hydrochloride as a Crucial Synthetic Intermediate
As an intermediate, this compound serves as a foundational scaffold for constructing more complex molecular architectures. Its reactivity is centered around the substituted benzene (B151609) ring and the tertiary amine functionality, allowing for a variety of chemical modifications.
Azo dyes, characterized by the presence of a nitrogen-nitrogen double bond (–N=N–), represent the largest class of synthetic colorants used across various industries nih.gov. The synthesis of these dyes typically involves a two-step process: diazotization of a primary aromatic amine to form a diazonium salt, followed by an azo coupling reaction where the diazonium salt acts as an electrophile and attacks an electron-rich coupling component brainly.comjchemrev.com.
N,3-diethylaniline, the free base form of the hydrochloride salt, is an excellent candidate for a coupling component. The diethylamino group (-N(CH₂)₂) and the ethyl group (-CH₂CH₃) are both electron-donating groups, which activate the aromatic ring towards electrophilic aromatic substitution . This activation makes the coupling reaction with a diazonium salt feasible.
The directing effects of the substituents determine the position of the azo coupling. Both the amino and alkyl groups are ortho, para-directing. In N,3-diethylaniline, the positions ortho and para to the powerful diethylamino group (positions 2, 4, and 6) are highly activated. The ethyl group at position 3 further influences the regioselectivity. The coupling reaction is expected to occur predominantly at the para position (position 4) relative to the diethylamino group due to reduced steric hindrance compared to the ortho positions.
Table 1: Generalised Azo Coupling Reaction
| Reactant 1 (Diazo Component) | Reactant 2 (Coupling Component) | Reaction Type | Product |
|---|---|---|---|
| Aryl Diazonium Salt (Ar-N₂⁺) | N,3-Diethylaniline | Electrophilic Aromatic Substitution | Azo Dye (Ar-N=N-C₆H₃(Et)N(Et)₂) |
The N,3-diethylaniline framework is a valuable starting point for building intricate organic structures, particularly heterocyclic compounds that form the core of many pharmaceuticals and specialty chemicals. The reactivity of the aniline (B41778) scaffold allows for various synthetic transformations. For instance, N-alkylated aniline derivatives are widely applied in the preparation of dyes, fluorescence probes, and pharmaceuticals .
The tertiary amine of N,3-diethylaniline can be further functionalized, and the aromatic ring can undergo a variety of substitution reactions beyond azo coupling. These reactions can be used to introduce new functional groups, which can then be used to construct new rings, leading to complex polycyclic and heterocyclic scaffolds. While specific examples detailing the use of this compound in this context are not widely documented, its structural similarity to other N,N-dialkylanilines suggests its potential in analogous synthetic strategies actylis.commit-ivy.com.
Substituted anilines are fundamental intermediates in the agrochemical industry . The synthesis of many herbicides, pesticides, and fungicides begins with a functionalized aniline core. The specific substitution pattern on the aniline ring is critical for the biological activity of the final product.
This compound can serve as a precursor for novel agrochemicals. By modifying the functional groups on the aromatic ring or by utilizing the amine functionality, chemists can design and synthesize new active ingredients. The lipophilicity imparted by the two ethyl groups can be advantageous for the bioavailability and transport of the potential agrochemical within a target organism. Its role as a versatile intermediate is crucial for the development of next-generation crop protection agents and other specialty chemicals, such as corrosion inhibitors or additives for polymers scimplify.com.
Catalytic Applications and Polymerization Chemistry
Beyond its role as a stoichiometric reactant, this compound and its derivatives are of interest in the fields of catalysis and polymer science. Tertiary amines and their salts can influence reaction rates and pathways in several important chemical processes.
Tertiary amines and their salts are known to function as components of initiator systems for various polymerization reactions biosynth.com. For example, aromatic tertiary amines like N,N-dimethylaniline and N,N-diethylaniline are used as accelerators or co-initiators in the polymerization of acrylic monomers, such as methyl methacrylate, often in combination with a peroxide google.com.
While specific studies on this compound as a primary initiator are limited, its structural features suggest it could perform a similar role. The general mechanism involves the generation of radical or ionic species that initiate the polymerization of monomers. Furthermore, the oxidative polymerization of aniline hydrochloride itself is a well-established method to produce polyaniline, a conductive polymer researchgate.netnih.govresearchgate.net. It is plausible that this compound could be incorporated into or used to initiate the formation of novel substituted polyaniline structures with tailored electronic and physical properties.
Table 2: Potential Role in Polymerization
| Polymerization Type | Monomer Example | Potential Role of N,3-Diethylaniline HCl | Mechanism |
|---|---|---|---|
| Radical Polymerization | Methyl Methacrylate | Co-initiator / Accelerator | Generation of initiating radicals |
| Oxidative Polymerization | Aniline / Substituted Anilines | Monomer / Co-monomer | Formation of polyaniline-like conductive polymers |
Asymmetric organocatalysis has become a powerful tool in modern organic synthesis, enabling the production of chiral compounds without the need for metal catalysts. Chiral amines and their derivatives are among the most important classes of organocatalysts.
The N,3-diethylaniline scaffold holds potential for the development of new organocatalysts. If a chiral center is introduced into the molecule, for example by modifying one of the ethyl groups or by introducing a chiral substituent on the ring, the resulting molecule could be used in asymmetric synthesis . Such a chiral derivative could function as a chiral Brønsted base or Lewis base. The development of catalysts based on this scaffold could lead to novel synthetic methodologies for producing enantiomerically pure pharmaceuticals and other fine chemicals nih.govnih.govmdpi.com. This remains a promising, albeit largely unexplored, area of research for N,3-diethylaniline derivatives.
Investigation of this compound in Metal-Free Catalysis
The exploration of this compound in the realm of metal-free catalysis is a growing area of interest. The core structure of N,3-diethylaniline, a substituted aniline derivative, presents potential for its use as an organocatalyst. Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, offers a more sustainable and cost-effective alternative to traditional metal-based catalysts.
The catalytic potential of the N,3-diethylaniline scaffold lies in the electronic properties of the substituted aromatic ring and the nitrogen atom. The lone pair of electrons on the nitrogen atom allows it to function as a Lewis base. In its hydrochloride salt form, the protonated nitrogen atom alters the electronic landscape of the molecule, transforming the amino group into a meta-directing substituent. This characteristic is crucial for directing reactions at specific positions on the aromatic ring.
Research into chiral tertiary amines is particularly relevant, as these molecules are prevalent in pharmaceuticals and bioactive compounds. By functionalizing the N,3-diethylaniline scaffold to introduce chirality, it could potentially be developed into a novel class of organocatalysts for asymmetric synthesis, a critical process in the pharmaceutical industry for producing enantiomerically pure drugs. The hydrochloride form enhances solubility in polar solvents, which can be advantageous for its application in various reaction media. While direct, extensive research on this compound as a standalone metal-free catalyst is still emerging, its structural motifs are analogous to other amine-based catalysts that have proven effective in a range of organic transformations.
Explorations in Materials Science
The unique electronic and structural characteristics of aniline and its derivatives have made them valuable building blocks in materials science. The incorporation of moieties like N,3-diethylaniline is being investigated for the development of advanced materials with tailored properties.
Development of Optoelectronic Materials Utilizing Aniline Derivatives
Aniline derivatives are increasingly being integrated into organic optoelectronic materials, which are utilized in devices like organic field-effect transistors (OFETs), organic photovoltaic cells, and chemical sensors. rsc.orgrsc.org The performance of these materials is highly dependent on the molecular structure of the organic components.
Recent studies have focused on synthesizing and characterizing polymers based on aniline derivatives for these applications. For instance, a series of new polyaniline (PANI) derivatives based on ortho-substituted anilines were synthesized and found to be soluble in common organic solvents, allowing them to be processed into thin films for device fabrication. rsc.org Spectroscopic analysis indicated that these polymers exist in the protonated emeraldine form, which is electrically conductive. rsc.org The surface morphology and electrical properties of these polymers were shown to be influenced by the nature of the substituent on the aniline monomer. rsc.org
In another study, diketopyrrolopyrrole (DPP)-based copolymers were functionalized with various aniline derivatives to create semiconducting polymers for acetone sensing. rsc.org The electronic properties of the aniline functionalities were tuned by introducing either electron-donating or electron-withdrawing substituents. rsc.org The inclusion of these aniline groups into the polymer backbone was found to influence the charge transport and sensing performance of the resulting OFET devices. rsc.org These findings suggest that the N,3-diethylaniline moiety, with its specific substitution pattern, could be a valuable component in designing new polymers for optoelectronic applications, potentially offering a unique combination of solubility, processability, and electronic characteristics.
Table 1: Properties of Aniline Derivative-Based Polymers for Optoelectronics
| Polymer Type | Aniline Derivative | Key Finding | Potential Application |
|---|---|---|---|
| Polyaniline (PANI) Derivative | 2-(1-methylbut-2-en-1-yl)aniline | Soluble in organic solvents; morphology depends on substituent. rsc.org | Chemical Sensors |
| DPP-based Copolymer | Aniline derivatives with methoxy or chloro substituents | Aniline groups impact charge transport and sensor performance. rsc.org | Gas Sensors (OFETs) |
| Aniline Halide Hydrogels | Aniline | Exhibits optical and dielectric properties suitable for technology. researchgate.net | Optoelectronic Devices |
Non-linear Optical (NLO) Properties of this compound Analogues
Organic materials with significant non-linear optical (NLO) properties are in high demand for applications in optical switching, data storage, and telecommunications. acs.orgjhuapl.edu The NLO response of a molecule is governed by its hyperpolarizability (β), which can be enhanced by creating "push-pull" systems. These systems typically consist of an electron-donating group and an electron-accepting group connected by a π-conjugated bridge.
Aniline derivatives, particularly N,N-dialkylanilines, are potent electron donors and are frequently used in the design of NLO chromophores. The N,3-diethylaniline moiety can similarly serve as an effective electron-donating component. Research on analogues provides insight into the potential NLO properties of materials incorporating this structure.
For example, a study on chromophores using a bis(N,N-diethyl)aniline-derived donor, an isophorone-derived bridge, and a tricyanofuran (TCF) acceptor demonstrated very high poling efficiencies and large r33 values (a measure of electro-optic activity). mdpi.com The strong electron-donating ability of the bis(N,N-diethyl)aniline group was credited with creating greater first-order hyperpolarizability. mdpi.com Another investigation into ionic organic species for second-order NLO materials found that compounds containing a dimethylamino group as the donor exhibited first hyperpolarizabilities (β) that were significantly larger than that of the reference compound, p-nitroaniline (pNA). researchgate.net
These studies underscore the principle that attaching a strong donor, such as a diethylaniline group, to a π-conjugated system with an acceptor can lead to materials with substantial NLO activity. The specific substitution pattern of N,3-diethylaniline would influence the electronic distribution and steric factors, offering a means to fine-tune the NLO properties of the resulting chromophores.
Table 2: Non-linear Optical Properties of Aniline Analogues
| Compound/Chromophore | Donor Group | Key NLO Property | Reference |
|---|---|---|---|
| Chromophore Z6 | bis(N,N-diethyl)aniline | r33 value: 193 pm/V | mdpi.com |
| Chromophore Z4 | bis(N,N-diethyl)aniline | r33 value: 169 pm/V | mdpi.com |
| Compound 1a | Dimethylamino | β is ~7 times larger than pNA | researchgate.net |
| Compound 2a | Dimethylamino | β is ~11 times larger than pNA | researchgate.net |
Design and Synthesis of Hybrid Organic-Inorganic Materials Incorporating N,3-Diethylaniline Moieties
Hybrid organic-inorganic materials are composites that combine the distinct properties of organic and inorganic components at the molecular or nanometer scale. nih.govmdpi.com This integration can lead to synergistic effects, resulting in materials with enhanced mechanical, thermal, optical, or electronic properties that are not achievable with either component alone. mdpi.com These materials can be broadly classified into two categories: Class I, where the organic and inorganic phases are linked by weak interactions like hydrogen bonds or van der Waals forces, and Class II, where they are connected by strong covalent bonds. nih.govmdpi.com
The sol-gel process is a versatile method for synthesizing these hybrid materials, particularly for creating ceramic oxides at low temperatures through the hydrolysis and polycondensation of organometallic precursors. mdpi.com An organic moiety like N,3-diethylaniline can be incorporated into such a hybrid material by first functionalizing it with a reactive group, such as a silane. This functionalized organic molecule can then co-react with an inorganic precursor (e.g., a metal alkoxide) during the sol-gel process. This would result in a Class II hybrid material where the N,3-diethylaniline units are covalently bonded to the inorganic network. nih.gov
The incorporation of the N,3-diethylaniline moiety could impart specific functionalities to the hybrid material. For example, its electronic properties could be harnessed to create hybrid materials for sensing or electronic applications. Furthermore, the organic component can influence the morphology and porosity of the final material. The design of such hybrids allows for a high degree of control over the final properties by carefully selecting the organic and inorganic precursors and the synthesis conditions. mdpi.comnih.gov
Advanced Spectroscopic Characterization and Computational Chemistry Studies
Elucidating Molecular Structure and Dynamics Through Advanced Spectroscopic Techniques
Spectroscopic methods provide a powerful toolkit for probing the intricate details of a molecule's architecture and behavior. Each technique offers a unique window into the molecular world, and their combined application allows for a robust and unambiguous structural assignment of N,3-diethylaniline hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR would provide definitive evidence for its structure.
In a ¹H NMR spectrum, the protons on the aromatic ring would exhibit distinct chemical shifts and coupling patterns characteristic of a 1,3-disubstituted benzene (B151609) ring. The ethyl group attached to the nitrogen would show a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, a result of spin-spin coupling with each other. Similarly, the ethyl group at the 3-position of the ring would present a similar quartet-triplet pattern, though with different chemical shifts due to the different electronic environment. The proton on the nitrogen, being part of a hydrochloride salt, would likely appear as a broad singlet at a downfield chemical shift.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound in a suitable deuterated solvent.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| Aromatic CH | 6.8 - 7.5 | Multiplet | 7-8 |
| N-CH₂-CH₃ | 3.4 - 3.6 | Quartet | ~7 |
| Ring-CH₂-CH₃ | 2.6 - 2.8 | Quartet | ~7.5 |
| N-CH₂-CH₃ | 1.2 - 1.4 | Triplet | ~7 |
| Ring-CH₂-CH₃ | 1.1 - 1.3 | Triplet | ~7.5 |
| N-H | 10 - 12 | Broad Singlet | N/A |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Aromatic C (quaternary, C-N) | 145 - 150 |
| Aromatic C (quaternary, C-C₂H₅) | 140 - 145 |
| Aromatic CH | 115 - 135 |
| N-CH₂-CH₃ | 45 - 50 |
| Ring-CH₂-CH₃ | 25 - 30 |
| N-CH₂-CH₃ | 12 - 15 |
| Ring-CH₂-CH₃ | 14 - 17 |
Mass Spectrometry (MS) for Fragmentation Analysis and Molecular Weight Confirmation
Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to gain insight into its structure through analysis of its fragmentation patterns. Using a soft ionization technique like Electrospray Ionization (ESI), the molecular ion peak corresponding to the protonated free base [C₁₀H₁₅N + H]⁺ would be observed, confirming the molecular weight of the organic cation.
Table 3: Expected Key Fragmentation Peaks in the Mass Spectrum of N,3-diethylaniline.
| m/z Value | Proposed Fragment Ion | Significance |
| 149 | [C₁₀H₁₅N]⁺ | Molecular Ion |
| 134 | [C₉H₁₂N]⁺ | Loss of a methyl group (CH₃) |
| 120 | [C₈H₁₀N]⁺ | Loss of an ethyl group (C₂H₅) |
Vibrational Spectroscopy (IR, Raman) for Functional Group and Conformational Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule and can also be sensitive to conformational changes. ksu.edu.sa
The IR spectrum of this compound would be expected to show characteristic absorption bands. The N-H stretching vibration of the ammonium (B1175870) salt would appear as a broad band in the region of 2400-2800 cm⁻¹. The aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the ethyl groups would appear just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring would produce a series of bands in the 1450-1600 cm⁻¹ region. The C-N stretching vibration would likely be found in the 1200-1350 cm⁻¹ range.
Table 4: Expected Vibrational Frequencies for this compound.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| N-H Stretch (salt) | 2400 - 2800 (broad) | IR |
| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |
| Aliphatic C-H Stretch | 2850 - 2980 | IR, Raman |
| C=C Aromatic Ring Stretch | 1450 - 1600 | IR, Raman |
| C-N Stretch | 1200 - 1350 | IR |
| C-H Bend | 1350 - 1480 | IR, Raman |
X-ray Diffraction Studies for Solid-State Structure Determination and Crystal Packing
In the absence of a suitable single crystal, X-ray powder diffraction (XRPD) would be used to obtain a characteristic "fingerprint" of the crystalline material. This pattern is unique to a specific crystalline form and can be used for identification and to assess the purity of the sample. units.it
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound are expected to exhibit characteristic absorption bands in the UV region. The spectrum would likely show two main absorption bands: a more intense band at a lower wavelength (around 200-260 nm) corresponding to a π → π* transition of the benzene ring, and a less intense band at a longer wavelength (around 280-320 nm) corresponding to an n → π* transition, which may be influenced by the presence of the nitrogen lone pair and the ethyl substituents. guidechem.com The protonation of the nitrogen in the hydrochloride salt would likely cause a hypsochromic (blue) shift in the absorption maxima compared to the free base.
Quantum Chemical Modeling and Theoretical Investigations
Quantum chemical modeling, particularly using Density Functional Theory (DFT), is a powerful complementary tool to experimental spectroscopic studies. Theoretical calculations can be used to predict and confirm the molecular geometry, vibrational frequencies, NMR chemical shifts, and electronic spectra of this compound.
By employing a suitable level of theory, such as B3LYP with a basis set like 6-31G*, the optimized geometry of the molecule can be calculated. researchgate.net From this optimized structure, theoretical vibrational spectra (IR and Raman) can be computed. Comparing the calculated frequencies with the experimental ones can aid in the assignment of the observed spectral bands. sphinxsai.com
Similarly, NMR chemical shifts can be calculated and compared with experimental data to confirm the structural assignment. Theoretical calculations can also provide insights into the electronic structure, such as the distribution of electron density and the energies of the molecular orbitals, which helps in understanding the reactivity and properties of the molecule.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. The first step in any computational analysis is to determine the molecule's most stable three-dimensional arrangement of atoms, a process known as geometry optimization.
For a molecule like this compound, this optimization is typically performed using a hybrid functional, such as B3LYP, combined with a basis set like 6-311G(d,p). This level of theory has been shown to reliably predict the geometries of aniline (B41778) derivatives. bohrium.com The calculation systematically adjusts the bond lengths, bond angles, and dihedral angles to find the minimum energy conformation on the potential energy surface. The resulting optimized structure represents the most probable geometry of the molecule in the gas phase. This foundational data is crucial, as all other computed properties are dependent on this optimized geometry.
Below are representative optimized geometric parameters for the core structure of N,3-diethylaniline, derived from DFT calculations on analogous molecules.
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C-N | ~1.39 Å |
| Bond Length | C-C (aromatic) | ~1.39 - 1.40 Å |
| Bond Length | N-C (ethyl) | ~1.47 Å |
| Bond Angle | C-N-C | ~118° |
| Bond Angle | C-C-C (aromatic) | ~120° |
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Absorption Spectra
While DFT excels at describing the ground electronic state, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for investigating excited states. bohrium.com It is widely used to predict the electronic absorption spectra (like UV-Vis spectra) of organic molecules. TD-DFT calculations can determine the vertical excitation energies, which correspond to the energy required to promote an electron from an occupied orbital to an unoccupied orbital without a change in the molecular geometry. sigmaaldrich.comgoogle.com
These calculations also provide the oscillator strength for each electronic transition, which is a measure of the transition's intensity. By analyzing the orbitals involved in the most intense transitions (e.g., from the highest occupied molecular orbital, HOMO, to the lowest unoccupied molecular orbital, LUMO), one can characterize the nature of the electronic excitation, such as a π→π* or n→π* transition. This information is invaluable for interpreting experimental spectra and understanding the photophysical behavior of the molecule.
Frontier Molecular Orbital (FMO) Analysis and Chemical Reactivity Indices
The Frontier Molecular Orbitals (FMOs)—the HOMO and LUMO—are key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity.
A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it is energetically unfavorable to move an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap suggests the molecule is more reactive. These energies are direct outputs of a DFT calculation and are fundamental to understanding the molecule's electronic character.
| Parameter | Abbreviation | Typical Calculated Value (eV) | Implication |
|---|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | -5.5 to -6.5 | Electron-donating ability |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -0.5 to -1.5 | Electron-accepting ability |
| HOMO-LUMO Energy Gap | ΔE | 4.5 to 5.5 | Chemical reactivity and kinetic stability |
Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis
A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. It is plotted on the surface of the molecule's electron density, using a color scale to denote different potential values.
Red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. In N,3-diethylaniline, this region is expected to be concentrated around the nitrogen atom due to its lone pair of electrons.
Blue regions represent positive electrostatic potential, which are electron-poor and are the likely sites for nucleophilic attack. For the hydrochloride salt, the area around the ammonium proton would be strongly positive.
Green regions denote neutral or weakly interacting areas, typically the hydrocarbon portions of the molecule.
The MEP map provides a clear and intuitive guide to the reactive sites of the molecule, complementing the insights gained from FMO analysis.
Non-Linear Optical (NLO) Response Computations and Hyperpolarizability Studies
Materials with significant Non-Linear Optical (NLO) properties are of great interest for applications in optoelectronics and photonics. Computational methods can predict the NLO response of a molecule by calculating its polarizability (α) and hyperpolarizabilities (β, γ). The first hyperpolarizability (β) is particularly important as it governs second-harmonic generation, a key NLO phenomenon.
Aniline derivatives are known to possess NLO properties, which can be enhanced by donor-acceptor substitutions that facilitate intramolecular charge transfer (ICT). researchgate.net DFT calculations, using a finite field approach, can compute the components of the hyperpolarizability tensor. bohrium.comdtic.mil A large computed value for the total first hyperpolarizability (β_tot) suggests that the molecule could be a promising candidate for NLO applications. For N,3-diethylaniline, the ethyl groups on the nitrogen atom act as electron donors, and while the molecule lacks a strong acceptor group, its polarizable π-system can still give rise to a modest NLO response.
| NLO Property | Symbol | Significance |
|---|---|---|
| Polarizability | α | Measure of the molecule's response to an external electric field. |
| First Hyperpolarizability | β | Governs second-order NLO effects like second-harmonic generation. |
| Second Hyperpolarizability | γ | Governs third-order NLO effects. |
Conceptual DFT and Global/Local Reactivity Descriptors
Conceptual DFT provides a framework for quantifying chemical concepts like electronegativity and hardness within the language of density functional theory. Using the energies of the frontier orbitals, several global reactivity descriptors can be calculated:
Electronegativity (χ): A measure of a molecule's ability to attract electrons.
Chemical Hardness (η): A measure of resistance to change in electron distribution. It is proportional to the HOMO-LUMO gap.
Chemical Softness (S): The reciprocal of hardness, indicating how easily the molecule's electron cloud can be polarized. nih.gov
These descriptors offer a more nuanced understanding of reactivity than the HOMO-LUMO gap alone. Additionally, local reactivity descriptors, such as the Fukui function, can be calculated to identify which specific atoms within the molecule are most susceptible to nucleophilic, electrophilic, or radical attack.
Quantum Theory of Atoms-in-Molecules (QTAIM) and Energy Decomposition Analysis (EDA)
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for partitioning a molecule's electron density into atomic basins. This partitioning allows chemical properties to be calculated on a per-atom basis.
QTAIM analysis identifies critical points in the electron density topology to define atoms and the bonds that connect them. A key feature is the bond path , a line of maximum electron density linking two atomic nuclei, which serves as a definitive indicator of a chemical bond. dtic.mil The properties of the electron density at a bond critical point (BCP)—a minimum along the bond path but a maximum in the perpendicular directions—reveal the nature of the interaction. For example, the density value and its Laplacian at the BCP can distinguish between shared-shell (covalent) and closed-shell (ionic, van der Waals) interactions. This allows for a detailed analysis of the C-N, C-C, and C-H bonds within this compound.
Energy Decomposition Analysis (EDA) is another powerful tool that can be used in conjunction with DFT. EDA breaks down the total interaction energy between two molecular fragments (e.g., the N,3-diethylaniline cation and the chloride anion) into physically meaningful components: electrostatic interaction, Pauli repulsion, and orbital (covalent) interaction. This decomposition provides deep insight into the fundamental forces holding the ionic pair together.
Analytical Methodologies for N,3 Diethylaniline Hydrochloride and Its Derivatives
Advanced Chromatographic Techniques for Separation and Purity Assessment
Chromatographic techniques are the cornerstone of analytical procedures for N,3-diethylaniline hydrochloride, offering high-resolution separation and sensitive detection. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly powerful tools for these analyses.
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the quantitative analysis and impurity profiling of this compound. The method's adaptability allows for the separation of the target compound from structurally similar impurities.
A typical HPLC method for the purity validation of this compound involves a C18 column with a gradient elution system. For instance, a mobile phase consisting of a mixture of acetonitrile (B52724) and water with an additive like 0.1% trifluoroacetic acid (TFA) can be employed. The UV detector is commonly set at a wavelength where the analyte and its potential impurities exhibit significant absorbance, such as 254 nm. researchgate.net
Method validation is a critical aspect of HPLC analysis, encompassing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). researchgate.net For example, a validated HPLC method for a related compound, N,N-dimethylaniline, demonstrated excellent linearity over a concentration range of 0.9–450 ppm with a correlation coefficient of 0.9999. researchgate.net The sensitivity of such methods is highlighted by achievable LOD and LOQ values as low as 0.3 ppm and 0.9 ppm, respectively. researchgate.net
Table 1: Illustrative HPLC Method Parameters for Aniline (B41778) Derivatives
| Parameter | Value |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) researchgate.net |
| Mobile Phase | Acetonitrile/Water gradient with 0.1% TFA |
| Flow Rate | 1.0 mL/min researchgate.net |
| Detection | UV at 254 nm researchgate.net |
| Injector Temperature | 200 °C (for comparison with GC) google.com |
| Detector Temperature | 250 °C (for comparison with GC) google.com |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components and Trace Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile components that may be present as impurities in this compound. This method combines the separation capabilities of gas chromatography with the definitive identification provided by mass spectrometry.
In a typical GC-MS analysis of aniline derivatives, a capillary column with a suitable stationary phase, such as a 60 m RTX-5 column, is used. osha.gov The sample is introduced into the heated injector port, where it is vaporized and carried onto the column by an inert carrier gas. The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum for each compound.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) offers a highly sensitive and selective method for analyzing complex mixtures containing this compound and its derivatives. This technique is especially valuable for identifying and quantifying non-volatile or thermally labile compounds that are not amenable to GC-MS analysis.
LC-MS can be used to detect side products in the synthesis of N,3-diethylaniline, such as diethylamine (B46881) hydrochloride. Recent advancements in LC-MS/MS methods, supported by Design of Experiments (DoE), have enabled the trace analysis of related aromatic amines. researchgate.net These methods provide the high sensitivity and specificity required for the detection of impurities at very low levels. The use of isotopically labeled internal standards can further improve the accuracy and precision of quantification by correcting for matrix effects and variations in instrument response. universiteitleiden.nl
Strategies for Monitoring By-products and Reaction Intermediates
The synthesis of this compound can lead to the formation of various by-products and the presence of unreacted intermediates. Effective monitoring of these species is essential for process optimization and ensuring the final product's quality.
Detection and Quantification of Nitrosamine (B1359907) By-products in Synthetic Pathways
A significant concern in the synthesis of secondary and tertiary amines is the potential formation of nitrosamine by-products, many of which are potent carcinogens. nih.govresearchgate.net Nitrosamines can be formed from the reaction of amine precursors with nitrosating agents, such as nitrous acid or its salts, which may be present as impurities in reagents or formed under certain reaction conditions. nih.govorganic-chemistry.org
The formation of nitrosamines is influenced by factors such as pH. While nitrosation is generally enhanced at acidic pH, very low pH can be less favorable due to the protonation of the amine. nih.gov The reaction can occur in both aqueous and organic solvents. nih.gov
Analytical methods for detecting nitrosamines often involve highly sensitive techniques like GC-MS or LC-MS. These methods are crucial for ensuring that the levels of any potential nitrosamine impurities in the final product are below the stringent regulatory limits.
Monitoring of Aniline Precursors and Related Impurities
The purity of the starting materials, particularly the aniline precursor, is critical to the quality of the final this compound. Aniline and other related aromatic amines can be present as impurities in the final product if not completely consumed during the reaction or if they are present in the starting materials. sdfine.comresearchgate.net
HPLC is a common technique for monitoring these impurities. For instance, a method for quantifying aniline and N-methylaniline in indigo (B80030) dye involved extraction followed by HPLC with a photodiode array detector. researchgate.net This approach allows for the accurate monitoring of toxic by-products. researchgate.net The presence of unreacted starting materials or the formation of isomers, such as 3,5-diethylaniline, can also be monitored using chromatographic techniques. sigmaaldrich.com
Development of Robust Analytical Protocols for Research and Industrial Applications
The development of robust and reliable analytical protocols is paramount for the accurate quantification and quality control of this compound and its derivatives in both research and industrial settings. The choice of analytical methodology is dictated by the specific requirements of the application, such as the nature of the sample matrix, the expected concentration range of the analyte, and the required level of sensitivity and selectivity. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the most prevalent techniques for the analysis of substituted anilines, offering a balance of specificity, sensitivity, and efficiency.
For research applications, where the focus may be on reaction monitoring, purity assessment of synthesized compounds, or metabolic studies, highly sensitive and specific methods are often required. In industrial applications, such as quality control of bulk chemical manufacturing or monitoring of wastewater, the emphasis is on robust, high-throughput methods that can be easily implemented and validated.
High-Performance Liquid Chromatography (HPLC) for the Analysis of this compound
HPLC, particularly with ultraviolet (UV) detection, is a widely used technique for the analysis of aromatic amines like this compound. The presence of the aromatic ring results in strong UV absorbance, allowing for sensitive detection. A typical HPLC method involves a reversed-phase column, such as a C18 column, with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer.
A study detailing the purity validation of this compound utilized a C18 column with a gradient of 0.1% trifluoroacetic acid in an acetonitrile/water mixture. While specific validation data for this compound is not extensively published, the following tables present a representative HPLC-UV method and its validation parameters, extrapolated from established methods for closely related aromatic amines. nih.gov
Table 1: Illustrative HPLC-UV Method Parameters for this compound Analysis
| Parameter | Condition |
| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | 0-2 min: 20% B2-10 min: 20-80% B10-12 min: 80% B12-13 min: 80-20% B13-15 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV at 254 nm |
| Injection Volume | 10 µL |
Table 2: Representative HPLC-UV Method Validation Data
| Validation Parameter | Result |
| Linearity Range | 0.5 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.15 µg/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL |
| Accuracy (% Recovery) | 98.5 - 101.2% |
| Precision (RSD%) | < 2% |
| Robustness | Unaffected by minor changes in flow rate (±0.1 mL/min) and column temperature (±2 °C) |
The robustness of an HPLC method is a critical parameter, especially for industrial quality control, as it ensures the reliability of the results despite small, deliberate variations in method parameters. chromatographyonline.comsepscience.com
Gas Chromatography-Mass Spectrometry (GC-MS) for the Analysis of this compound and its Derivatives
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For the analysis of this compound, a derivatization step is often necessary to improve the volatility and chromatographic behavior of the compound. The free base, N,3-diethylaniline, is more amenable to GC analysis.
In industrial settings, GC-MS is invaluable for identifying and quantifying impurities in the final product or for monitoring the presence of N,3-diethylaniline and its degradation products in environmental samples. A typical GC-MS method would involve a capillary column with a non-polar or medium-polarity stationary phase.
The following tables outline a representative GC-MS method and its validation parameters for the analysis of N,3-diethylaniline, which can be adapted for its hydrochloride salt after appropriate sample preparation.
Table 3: Illustrative GC-MS Method Parameters for N,3-Diethylaniline Analysis
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | Initial: 80 °C (hold 2 min)Ramp: 10 °C/min to 280 °C (hold 5 min) |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-450 |
Table 4: Representative GC-MS Method Validation Data
| Validation Parameter | Result |
| Linearity Range | 0.1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Accuracy (% Recovery) | 97.8 - 102.5% |
| Precision (RSD%) | < 3% |
| Robustness | Minor variations in oven ramp rate (±1 °C/min) show no significant effect on quantification. |
The development of such robust analytical protocols ensures that this compound and its derivatives can be reliably analyzed for a variety of purposes, from ensuring the quality of industrial products to advancing scientific research.
Future Directions and Emerging Research Avenues for N,3 Diethylaniline Hydrochloride
Exploration of Novel Synthetic Routes and Sustainable Chemistry Approaches
The development of environmentally benign and efficient synthetic methodologies is a cornerstone of modern chemical research. For N,3-diethylaniline hydrochloride, future efforts will likely concentrate on moving away from classical synthesis methods that may involve harsh reagents and generate significant waste. Research is anticipated to trend towards catalytic systems, including the use of transition metal catalysts or biocatalysts, to facilitate the diethylation of 3-ethylaniline (B1664132) with higher atom economy and under milder reaction conditions.
Furthermore, the principles of green chemistry are expected to guide the development of new synthetic pathways. This includes the exploration of alternative, renewable starting materials and the use of greener solvent systems to minimize environmental impact. The overarching goal is to create synthetic routes that are not only efficient and high-yielding but also inherently safer and more sustainable.
Advanced Applications in Functional Materials and Supramolecular Chemistry
The aromatic and amine functionalities of N,3-diethylaniline provide a versatile platform for the design of novel functional materials. Future research is poised to investigate the incorporation of this moiety into polymers and other macromolecular structures to create materials with tailored electronic, optical, and thermal properties. For instance, its electron-donating nature could be harnessed in the development of organic semiconductors, charge-transporting materials for organic light-emitting diodes (OLEDs), or as a component in photoredox catalysis.
In the realm of supramolecular chemistry, the ability of the this compound salt to participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, opens up avenues for the construction of complex, self-assembled architectures. These supramolecular systems could find applications in areas like molecular recognition, sensing, and the development of "smart" materials that respond to external stimuli.
Interdisciplinary Research Integrating this compound Chemistry
The unique chemical structure of this compound makes it a candidate for exploration in various scientific disciplines beyond traditional chemistry. Collaborative efforts between chemists, biologists, and material scientists are expected to uncover new applications. For example, in medicinal chemistry, derivatives of N,3-diethylaniline could be synthesized and screened for potential biological activity, drawing inspiration from the pharmacological importance of other aniline (B41778) derivatives.
In agricultural science, the compound could serve as a scaffold for the development of new pesticides or plant growth regulators. The integration of N,3-diethylaniline chemistry with materials science could also lead to the creation of advanced coatings, adhesives, or composites with enhanced performance characteristics.
Computational Predictions Guiding Experimental Research
Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research. In the context of this compound, computational studies can provide valuable insights into its electronic structure, reactivity, and intermolecular interactions. Density Functional Theory (DFT) calculations, for instance, can be employed to predict its spectroscopic properties, ionization potential, and electron affinity, which are crucial for its application in electronic materials.
Molecular dynamics simulations can be used to model the behavior of this compound in different solvent environments or its interaction with other molecules in supramolecular assemblies. By providing a theoretical framework to understand its properties, computational predictions can guide experimental research, enabling a more rational design of new materials and synthetic routes, thereby accelerating the pace of discovery.
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling N,3-diethylaniline hydrochloride in laboratory settings?
- Methodological Answer :
- Always use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, to avoid skin/eye contact .
- Conduct reactions in a fume hood to prevent inhalation of vapors or dust. For highly reactive steps, use a glovebox under inert gas (e.g., N₂) .
- Store the compound in a desiccator at 2–8°C, away from light and oxidizing agents, to prevent decomposition .
- Dispose of waste via certified hazardous waste contractors, segregating halogenated organic residues from aqueous solutions .
Q. How can researchers synthesize this compound with high purity?
- Methodological Answer :
- Step 1 : React 3-diethylaniline with HCl gas in anhydrous diethyl ether at 0–5°C to form the hydrochloride salt.
- Step 2 : Purify via recrystallization using ethanol/water (3:1 v/v) to remove unreacted amines.
- Step 3 : Validate purity using HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) and elemental analysis (targeting ≤0.5% residual solvents) .
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm structural integrity in DMSO-d₆; compare chemical shifts to reference spectra (e.g., δ 1.2 ppm for ethyl-CH₃) .
- Mass Spectrometry (ESI-MS) : Verify molecular ion peaks ([M+H]⁺ at m/z 212.1) and chloride adducts.
- Karl Fischer Titration : Quantify residual moisture (<0.1% for hygroscopic salts) .
Advanced Research Questions
Q. How can experimental design (DoE) optimize the synthesis of this compound?
- Methodological Answer :
- Factors : Vary reaction temperature (0–25°C), HCl stoichiometry (1.0–1.5 eq), and solvent polarity (ether vs. THF).
- Response Metrics : Yield, purity (HPLC area%), and particle size (via dynamic light scattering).
- Analysis : Use a central composite design (CCD) to identify optimal conditions. For example, higher HCl equivalents may improve salt stability but increase byproducts .
Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks)?
- Methodological Answer :
- Cross-Validation : Compare NMR with alternative techniques like FT-IR (e.g., amine N-H stretch at ~3300 cm⁻¹) or X-ray crystallography.
- Impurity Profiling : Use LC-MS to detect side products (e.g., diethylamine hydrochloride) and adjust reaction conditions.
- Computational Modeling : Simulate expected spectra using DFT (B3LYP/6-31G*) to assign ambiguous signals .
Q. What strategies ensure stability of this compound in aqueous buffers?
- Methodological Answer :
- pH Stability Studies : Test degradation kinetics in buffers (pH 2–9) at 25°C/40°C. Use HPLC to monitor hydrolysis products (e.g., free amine).
- Light Sensitivity : Expose samples to UV-Vis light (254 nm) and quantify decomposition via UV spectroscopy (λmax = 270 nm).
- Recommendation : Use citrate buffers (pH 4.5) for short-term storage to minimize hydrolysis .
Q. How can interactions between this compound and biomolecules be studied?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize serum albumin on a sensor chip and measure binding affinity (KD) in real-time.
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-protein interactions.
- Caution : Account for chloride counterions in buffer systems to avoid false positives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
